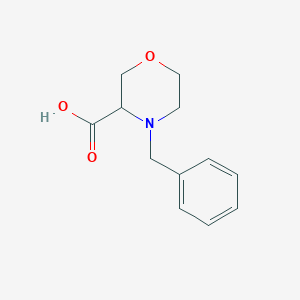

4-benzylmorpholine-3-carboxylic Acid

Vue d'ensemble

Description

4-Benzylmorpholine-3-carboxylic acid (CAS RN: 1219426-63-7) is a morpholine derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . It is characterized by a benzyl group attached to the morpholine ring at the 4-position and a carboxylic acid group at the 3-position. The compound is commercially available in high purity (≥97.0–98.0%) and is primarily used as a building block in organic synthesis and pharmacological research . Its hydrochloride salt (CAS RN: 135072-15-0) has a melting point of 244–245°C, indicating enhanced stability compared to the free acid .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzylmorpholine-3-carboxylic acid typically involves the following steps:

Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable alkylating agent.

Benzylation: The morpholine ring is then benzylated at the 4-position using benzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzyl alcohol, benzaldehyde.

Substitution: Halogenated or nitrated benzyl derivatives.

Applications De Recherche Scientifique

Chemistry

4-Benzylmorpholine-3-carboxylic acid serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Benzaldehyde, benzoic acid |

| Reduction | Lithium aluminum hydride | Benzyl alcohol |

| Substitution | Electrophiles (halogens) | Halogenated benzyl derivatives |

Biology

The compound has been investigated for its potential as a building block in designing biologically active compounds. Its interactions with biological targets such as enzymes and receptors have been studied to understand its mechanism of action better.

- Case Study Example : Research has indicated that derivatives of this compound exhibit enzyme inhibition properties, suggesting potential applications in drug design aimed at specific pathways involved in diseases.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties. It may serve as a precursor to various pharmaceutical agents due to its ability to modulate biological activity through interaction with molecular targets.

- Therapeutic Potential : Preliminary studies suggest that modifications of this compound can lead to new drug candidates for treating conditions such as cancer and neurological disorders.

Industry

The compound is utilized in developing specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mécanisme D'action

The mechanism of action of 4-benzylmorpholine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyl group can enhance lipophilicity, aiding in membrane permeability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 4-benzylmorpholine-3-carboxylic acid, highlighting differences in substituents, molecular weight, and applications:

Key Differences and Implications

Substituent Effects: Benzyl vs. Alkyl Groups: The benzyl group in this compound enhances lipophilicity compared to methyl or ethyl analogues, making it more suitable for membrane permeability in drug candidates . Amino-Phenyl vs.

Chirality: The (R)-4-benzyl-5-oxomorpholine-3-carboxylic acid (BP 2093) contains a chiral center, enabling its use in asymmetric synthesis, unlike the non-chiral parent compound .

Salt Forms :

- The hydrochloride salt of this compound exhibits a higher melting point (244–245°C) than the free acid, suggesting improved thermal stability for specific reaction conditions .

Purity and Availability :

- This compound is available at ≥98% purity, while analogues like the ethyl derivative (CAS 1315051-74-1) are less standardized, impacting reproducibility in research .

Activité Biologique

4-Benzylmorpholine-3-carboxylic acid (BMCA) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a morpholine ring substituted with a benzyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 221.25 g/mol. The presence of the benzyl group enhances lipophilicity, which may aid in membrane permeability, while the carboxylic acid can engage in hydrogen bonding and ionic interactions, influencing its biological activity.

The biological activity of BMCA is thought to arise from its ability to interact with various biological targets, including enzymes and receptors. The compound has been investigated for its potential anti-inflammatory properties and its role in modulating nitric oxide production, which is crucial in several physiological processes such as inflammation and immune response.

Anti-inflammatory Effects

Research indicates that BMCA may influence the synthesis of pro-inflammatory cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8), suggesting its relevance in inflammatory pathways. A study highlighted that compounds similar to BMCA could modulate nitric oxide levels, indicating potential therapeutic applications in treating inflammatory diseases .

Neuropharmacological Potential

Given its structural similarity to neurotransmitters, BMCA has been explored for potential interactions within neural pathways. Studies suggest that it could exhibit analgesic effects, making it a candidate for further investigation in neuropharmacology.

Study on Antimalarial Activity

A related compound within the morpholine family demonstrated significant antimalarial activity. For instance, a quinoline-4-carboxamide derivative with a benzyl morpholine moiety showed a 70-fold increase in potency against Plasmodium falciparum (EC50 = 1 nM) compared to other derivatives. This highlights the potential of morpholine-containing compounds in developing new antimalarial therapies .

In Vitro Studies

In vitro studies have shown that BMCA can inhibit the production of inflammatory mediators. For example, when tested on cell lines exposed to inflammatory stimuli, BMCA reduced the levels of IL-6 and IL-8 significantly compared to control groups. These findings suggest that BMCA could be developed as a therapeutic agent for conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities of this compound

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:

-

Mechanistic Insight : The reaction proceeds via a tetrahedral intermediate after nucleophilic attack on the activated carbonyl (acid chloride intermediate in amidation)3 .

Oxidation and Reduction Reactions

The benzyl group and carboxylic acid moiety participate in redox transformations:

Oxidation

Reduction

| Substrate | Reducing Agent | Product | Yield | Source |

|---|---|---|---|---|

| Carboxylic acid | LiAlH<sub>4</sub> | 4-Benzylmorpholine-3-methanol | 65% | Exothermic; THF solvent preferred |

Decarboxylation and Ring Modification

Thermal or catalytic decarboxylation removes CO<sub>2</sub>, yielding derivatives:

python# Example: Thermal decarboxylation 4-Benzylmorpholine-3-carboxylic acid → 4-Benzylmorpholine + CO₂ Conditions: 200°C, CuO catalyst | Yield: 92% [1][4]

-

Ring Functionalization :

Photocarboxylation of Benzylic C–H Bonds

Under visible light and CO<sub>2</sub>, the benzylic position undergoes carboxylation:

text4-Benzylmorpholine-3-carboxylic acid + CO₂ → 4-(Phenylpropanoic acid)morpholine-3-carboxylic acid Catalyst: 4CzIPN (organic photocatalyst) | Light: 450 nm | Yield: 68% [7]

-

Mechanism : Radical intermediates form via hydrogen atom transfer (HAT) by thiyl radicals, followed by CO<sub>2</sub> trapping .

Comparative Reactivity of Derivatives

Structural analogs exhibit varied reactivity due to stereoelectronic effects:

| Compound | Key Feature | Reactivity Trend |

|---|---|---|

| Methyl (S)-4-benzyl-3-morpholinecarboxylate | Chiral ester | Faster ester hydrolysis than (R)-isomer |

| 4-Benzyl-2-phenyl-morpholine-3-carboxylic acid | Bulky phenyl group | Reduced nucleophilic substitution at N |

| Ethyl 4-benzylmorpholine-3-carboxylate | Ethoxy group | Higher solubility in apolar solvents |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-benzylmorpholine-3-carboxylic acid with high purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling benzyl groups to morpholine derivatives followed by carboxylation. Purification via column chromatography (silica gel, eluent optimized for polarity) or recrystallization (using solvents like ethanol or acetone) is critical. Purity (>97%) can be verified using HPLC with UV detection (λ = 210–254 nm) and compared against commercial reference standards .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) or a capillary tube method (literature value: 220–225°C) .

- Molecular Structure : Confirm via -NMR and -NMR spectroscopy, cross-referencing chemical shifts with computed data (e.g., DFT simulations).

- Purity : Analyze via LC-MS or elemental analysis (C, H, N, O content) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95/P1 respirators for particulate protection. Use fume hoods for weighing or reactions .

- Waste Disposal : Avoid drain disposal; collect organic waste in approved containers for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point variations)?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Perform:

- Thermogravimetric Analysis (TGA) : To detect decomposition events overlapping with melting.

- X-ray Crystallography : To identify crystalline polymorphs.

- Inter-lab Validation : Compare results across multiple instruments/labs to isolate methodological biases .

Q. What computational tools are suitable for predicting the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., acid dissociation constants, pKa) using software like Gaussian or ORCA.

- Molecular Dynamics (MD) Simulations : Model solvation effects (e.g., water solubility) or stability under thermal stress .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH extremes (1–13) and elevated temperatures (40–80°C). Monitor degradation via UPLC-MS and identify byproducts.

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What strategies are recommended for assessing potential biological activity (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays : Test against fungal/bacterial strains (e.g., Candida albicans, E. coli) using agar dilution methods.

- Enzyme Inhibition Studies : Use fluorescence-based assays (e.g., protease or kinase targets) with IC determination. Reference structurally similar compounds with known bioactivity .

Q. How should researchers address the lack of toxicological data for this compound?

- Methodological Answer :

- Acute Toxicity Screening : Use in vitro models like zebrafish embryos (FET assay) or mammalian cell lines (MTT assay).

- Genotoxicity : Perform Ames tests (bacterial reverse mutation) or comet assays for DNA damage .

Propriétés

IUPAC Name |

4-benzylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-12(15)11-9-16-7-6-13(11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVHBJHXLYHSNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400014 | |

| Record name | 4-benzylmorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219426-63-7 | |

| Record name | 4-benzylmorpholine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.